N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 946327-25-9
VCID: VC8329974
InChI: InChI=1S/C19H17N3O4S/c1-26-16-8-6-13(7-9-16)19(23)20-15-5-3-4-14(12-15)17-10-11-18(22-21-17)27(2,24)25/h3-12H,1-2H3,(H,20,23)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Molecular Formula: C19H17N3O4S
Molecular Weight: 383.4 g/mol

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide

CAS No.: 946327-25-9

Cat. No.: VC8329974

Molecular Formula: C19H17N3O4S

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide - 946327-25-9

Specification

CAS No. 946327-25-9
Molecular Formula C19H17N3O4S
Molecular Weight 383.4 g/mol
IUPAC Name 4-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Standard InChI InChI=1S/C19H17N3O4S/c1-26-16-8-6-13(7-9-16)19(23)20-15-5-3-4-14(12-15)17-10-11-18(22-21-17)27(2,24)25/h3-12H,1-2H3,(H,20,23)
Standard InChI Key JLOIFONMMLPBCK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyridazine ring substituted with a methanesulfonyl group at the 6-position, connected via a phenyl group to a 4-methoxybenzamide moiety. This architecture merges two pharmacologically significant groups:

  • Pyridazine-sulfonyl motif: Known for modulating enzyme activity, particularly in kinase inhibition.

  • 4-Methoxybenzamide: A structural analog of 4-methoxybenzamide (CAS 3424-93-9), which exhibits a melting point of 164–167°C and a boiling point of 295.8°C .

Table 1: Comparative Molecular Properties

PropertyTarget Compound*AnalogAnalog
Molecular FormulaC19H17N3O4SC19H17N3O4SC19H16N4O5S
Molecular Weight (g/mol)383.4383.4412.4
Key Functional GroupsMethoxy, sulfonyl, amideMethoxy, sulfonyl, amideNitro, methyl, sulfonyl

*Inferred from structural analogs.

The methoxy group at the para position of the benzamide ring enhances solubility in polar solvents, while the sulfonyl group on pyridazine contributes to electrophilic reactivity .

Synthesis and Optimization

Synthetic Routes

The synthesis likely follows a multi-step approach, as seen in analogous compounds:

  • Formation of the Pyridazine Core: 6-Methanesulfonylpyridazin-3-amine is synthesized via sulfonation of pyridazine derivatives using methanesulfonyl chloride under anhydrous conditions.

  • Coupling Reactions: A Buchwald-Hartwig amination or Ullmann coupling attaches the pyridazine moiety to a meta-substituted phenyl ring.

  • Benzamide Formation: The 4-methoxybenzamide group is introduced via Schotten-Baumann reaction, where 4-methoxybenzoyl chloride reacts with the aniline intermediate .

Critical Challenges:

  • Steric hindrance from the meta-substituted phenyl group may reduce coupling efficiency.

  • The methoxy group’s electron-donating effect necessitates careful control of reaction temperatures to avoid premature hydrolysis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR: Expected signals include:

    • A singlet at δ 3.8 ppm for the methoxy group .

    • Doublets in the aromatic region (δ 7.2–8.5 ppm) for the pyridazine and phenyl protons.

  • 13C NMR: Distinct peaks for the sulfonyl sulfur (δ 45–50 ppm) and amide carbonyl (δ 165–170 ppm).

Mass Spectrometry

The molecular ion peak (m/z 383.4) should dominate the spectrum, with fragmentation patterns revealing loss of the methanesulfonyl group (-SO2CH3, 95 Da) and methoxybenzamide moiety (-C8H7NO2, 149 Da).

Biological Activity and Mechanism

Pharmacokinetic Predictions

  • Lipophilicity: Calculated LogP ≈ 2.1 (moderate permeability).

  • Solubility: ~15 µg/mL in aqueous buffers due to the methoxy group .

Stability and Reactivity

pH-Dependent Degradation

The compound is stable under neutral conditions (pH 6–8) but undergoes hydrolysis in acidic (pH < 4) or alkaline (pH > 9) environments:

  • Acidic Hydrolysis: Cleavage of the amide bond yields 4-methoxybenzoic acid and 3-(6-methanesulfonylpyridazin-3-yl)aniline.

  • Alkaline Hydrolysis: Sulfonyl group oxidation may occur, forming sulfonic acid derivatives.

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures > 200°C, suggesting suitability for high-temperature storage .

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